
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is an organosulfur compound with the molecular formula C₆H₅NaO₄S₂. It is a sodium salt derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2-(methoxycarbonyl)thiophene-3-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of thiophene-3-sulfonyl chloride with methanol in the presence of a base, followed by neutralization with sodium hydroxide to yield the sodium salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Methanol or other suitable organic solvents.
Base: Sodium hydroxide or other strong bases.
Industrial Production Methods
Industrial production of sodium sulfinates may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonates or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Thiophene-3-sulfonic acid derivatives.
Reduction: Thiophene-3-thiol derivatives.
Substitution: Thiophene-3-alkyl or acyl derivatives
Aplicaciones Científicas De Investigación
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 2-(methoxycarbonyl)thiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinyl group. This group can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
- Sodium trifluoromethanesulfinate
Uniqueness
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is unique due to the presence of the methoxycarbonyl group, which imparts distinct reactivity and properties compared to other sodium sulfinates. This functional group enhances its solubility in organic solvents and its ability to participate in specific chemical transformations .
Propiedades
Fórmula molecular |
C6H5NaO4S2 |
|---|---|
Peso molecular |
228.2 g/mol |
Nombre IUPAC |
sodium;2-methoxycarbonylthiophene-3-sulfinate |
InChI |
InChI=1S/C6H6O4S2.Na/c1-10-6(7)5-4(12(8)9)2-3-11-5;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
GAUXVCRAJYRAFT-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=C(C=CS1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


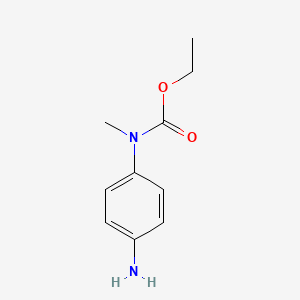

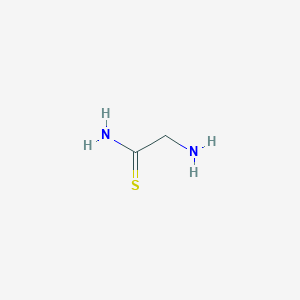
![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)
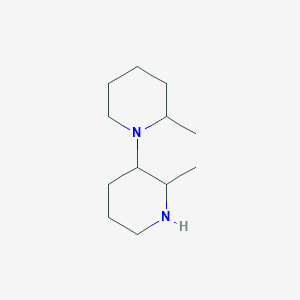

![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)
![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
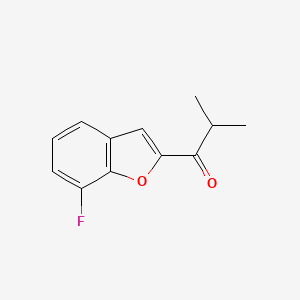
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
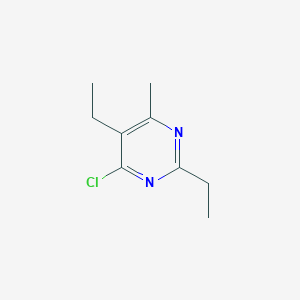
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)

